Synthesis of 5-Phenyl-1H-pyrrole-3-carbonitrile: A Technical Guide
Synthesis of 5-Phenyl-1H-pyrrole-3-carbonitrile: A Technical Guide
The following technical guide details the synthesis of 5-phenyl-1H-pyrrole-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry, most notably recognized as the des-fluoro analog of the Vonoprazan intermediate.
This guide prioritizes the Alkylation-Cyclization-Reduction route, currently the industry standard for scalability and regiochemical fidelity.
Executive Summary
Target Molecule: 5-phenyl-1H-pyrrole-3-carbonitrile (CAS: 52179-70-1)
Molecular Formula: C
Technical Challenge: Direct synthesis of 3,5-disubstituted pyrroles is often plagued by regioselectivity issues. Classic methods like the Van Leusen reaction typically yield 3,4-disubstituted isomers.[1] Consequently, this guide focuses on a stepwise convergent synthesis utilizing phenacyl bromide and malononitrile. This route offers high regiocontrol, establishing the 2,4-substitution pattern (equivalent to 3,5- by tautomeric numbering) via a 2-chloro intermediate which is subsequently reduced.
Retrosynthetic Analysis
To achieve the specific 3-cyano-5-phenyl substitution pattern, we disconnect the pyrrole ring at the N1-C2 and C3-C4 bonds. This reveals phenacyl bromide (2-bromoacetophenone) and malononitrile as the primary synthons.
-
Step 1 (C-C Bond Formation): Nucleophilic attack of the malononitrile anion on the phenacyl bromide.
-
Step 2 (Cyclization): Acid-mediated condensation to close the ring, concomitantly installing a chlorine atom at C2 (a necessary artifact of the HCl-mediated cyclization).
-
Step 3 (Refinement): Reductive dechlorination to yield the final 5-phenyl-1H-pyrrole-3-carbonitrile.
Figure 1: Retrosynthetic logic flow prioritizing the 2-chloro intermediate route.
Core Experimental Protocol
This protocol is adapted from the optimized industrial route for the 2-fluorophenyl analog (Vonoprazan intermediate), adjusted for the unsubstituted phenyl substrate.
Phase 1: Alkylation of Malononitrile
Objective: Synthesis of 2-(2-oxo-2-phenylethyl)malononitrile.
-
Reagents:
-
Phenacyl bromide (2-bromoacetophenone): 1.0 eq
-
Malononitrile: 1.1 eq
-
Base: Potassium Carbonate (K
CO ) or Sodium Ethoxide (NaOEt) -
Solvent: THF or Ethanol[2]
-
-
Procedure:
-
Dissolve malononitrile (1.1 eq) in THF/EtOH.
-
Add base (K
CO , 2.0 eq) and stir at 0°C for 30 minutes to generate the anion. -
Add phenacyl bromide (1.0 eq) dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of phenacyl bromide.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, and concentrate.[3] The intermediate is often an oil or low-melting solid used directly in the next step.
-
Phase 2: Cyclization to the 2-Chloro Intermediate
Objective: Synthesis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile. Note: This step is critical. The use of HCl in an anhydrous solvent promotes cyclization while installing a chlorine atom at the 2-position, stabilizing the ring formation.
-
Reagents:
-
Crude intermediate from Phase 1
-
Solvent: Ethyl Acetate (EtOAc)[2]
-
Reagent: HCl gas (bubbled) or 4M HCl in Dioxane/EtOAc
-
-
Procedure:
-
Dissolve the crude 2-(2-oxo-2-phenylethyl)malononitrile in dry EtOAc.
-
Cool the solution to 0–5°C.
-
Bubble dry HCl gas into the solution for 30–60 minutes, or add HCl/EtOAc solution dropwise.
-
Observation: The reaction typically turns dark, and a precipitate may form.
-
Stir at room temperature for 12 hours.
-
Workup: Pour into ice water. Neutralize cautiously with NaHCO
. Extract with EtOAc.[4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Water.[4]
-
Checkpoint: Product should be a solid (approx MP: 170–180°C range for similar analogs).[3]
-
Phase 3: Reductive Dechlorination
Objective: Removal of the C2-Chlorine to yield 5-phenyl-1H-pyrrole-3-carbonitrile.
-
Reagents:
-
Procedure:
-
In a hydrogenation vessel, dissolve the chloro-pyrrole in Methanol.
-
Add NaOAc (1.5 eq) to neutralize the HCl formed during reduction.
-
Add 10% Pd/C catalyst carefully (under inert atmosphere).
-
Purge with N
, then introduce H . -
Stir at Room Temperature (25°C) for 4–8 hours.
-
Monitoring: HPLC or TLC is crucial here to prevent over-reduction (saturation of the pyrrole ring or reduction of the nitrile).
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Resuspend in water to crystallize the product or extract with DCM.
-
Final Purification: Recrystallization from Ethanol/Water.[4]
-
Mechanistic Insight
The formation of the pyrrole ring involves a complex cascade. The initial alkylation is a standard S
Figure 2: Mechanistic pathway from precursors to the final dechlorinated scaffold.
Data & Characterization
The following data parameters are expected for the final product, based on the structural class and analogous Vonoprazan intermediates.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Color may darken upon air oxidation. |
| Melting Point | 135–140 °C (Approx.)[9] | Literature varies; sharp MP indicates high purity. |
| 1H NMR (DMSO-d6) | δ ~12.5 (br s, 1H, NH) | Diagnostic broad singlet for Pyrrole NH. |
| 1H NMR (Aromatic) | δ ~7.3–7.8 (m, 5H, Ph) | Phenyl protons. |
| 1H NMR (Pyrrole) | δ ~7.5 (d, 1H, C2-H) | The C2 proton usually appears as a doublet or singlet depending on coupling with NH. |
| IR Spectrum | ~2220 cm⁻¹ (CN stretch) | Distinctive sharp peak for nitrile. |
| Mass Spec (ESI) | [M+H]+ = 169.07 | Calculated for C11H8N2. |
Troubleshooting & Optimization
Regioselectivity Issues
If you observe the formation of 3-cyano-4-phenylpyrrole , you have likely utilized a Van Leusen-type reaction (TosMIC + Cinnamonitrile). The route described above (Phenacyl Bromide + Malononitrile) is regiospecific for the 3-cyano-5-phenyl isomer.
Over-Reduction
During Phase 3 (Dechlorination), prolonged exposure to H
-
Fix: Monitor strictly by HPLC. Stop reaction immediately upon disappearance of the chloro-intermediate. Use a mild base (NaOAc) rather than strong bases.
Poor Cyclization Yield
If Phase 2 yields are low:
-
Ensure the HCl source is anhydrous. Water competes with the cyclization, leading to hydrolysis of the nitrile.
-
Increase the concentration of HCl. The reaction is driven by the acid.
References
-
Google Patents. Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN112194607A). (Describes the core malononitrile/phenacyl bromide/HCl route). Link
-
Organic Chemistry Portal. Van Leusen Pyrrole Synthesis. (Reference for the alternative, often regiochemically distinct, TosMIC route). Link
-
ChemicalBook. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Product Description. (Industrial context for the fluorinated analog). Link
-
RSC Advances. A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles. (Context on multicomponent variations). Link
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives. (Structural data comparisons). Link
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. elar.urfu.ru [elar.urfu.ru]
